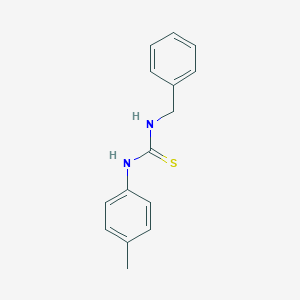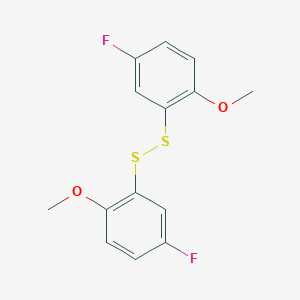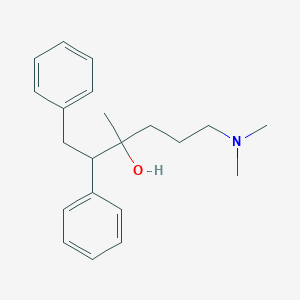
1-Benzyl-3-(4-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(4-methylphenyl)thiourea is an organosulfur compound with a molecular weight of 256.37 . Its IUPAC name is N-benzyl-N’-(4-methylphenyl)carbamimidothioic acid .
Synthesis Analysis
The synthesis of thiourea derivatives, which includes this compound, involves the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound is determined by its InChI code: 1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 256.37 .科学研究应用
1-Benzyl-3-(4-methylphenyl)thiourea has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. This compound has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been used as a ligand in metal ion coordination chemistry and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 1-Benzyl-3-(4-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and inhibit viral replication. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. In addition, this compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
1-Benzyl-3-(4-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability under various conditions. This compound also has low toxicity and good biocompatibility, making it suitable for in vitro and in vivo experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 1-Benzyl-3-(4-methylphenyl)thiourea. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound. Additionally, this compound could be further explored for its potential applications in metal ion coordination chemistry and organic synthesis.
合成方法
The synthesis of 1-Benzyl-3-(4-methylphenyl)thiourea is a multi-step process that involves the reaction of benzyl isothiocyanate with p-toluidine in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
属性
IUPAC Name |
1-benzyl-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPJJFLPWHSOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methylbenzenesulfonamide](/img/structure/B373820.png)
![[5-Chloro-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B373821.png)

![1-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B373824.png)
![6-[2-(Dimethylamino)ethoxy]-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373827.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N,N-dimethylamine](/img/structure/B373828.png)
![8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-[2-(1-pyrrolidinyl)ethyl]-1H-1-benzazepine](/img/structure/B373829.png)
![2-[4-(2,8-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B373832.png)
![4-tetrahydro-4H-thiopyran-4-ylidene-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene](/img/structure/B373833.png)
![2-[5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid](/img/structure/B373834.png)
![1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373838.png)
![1-[4-({2,4-Dinitrophenyl}sulfanyl)phenyl]piperidine](/img/structure/B373840.png)

